Home > Products > Screening Compounds P58922 > Fluvastatin Ethyl Boronate Ester
Fluvastatin Ethyl Boronate Ester -

Fluvastatin Ethyl Boronate Ester

Catalog Number: EVT-15422900
CAS Number:
Molecular Formula: C30H37BFNO4
Molecular Weight: 505.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fluvastatin Ethyl Boronate Ester is a chemical compound derived from fluvastatin, a statin used primarily for lowering cholesterol levels. This compound is classified as an ethyl boronate ester, which is a type of organoboron compound. The chemical structure features a boron atom bonded to an ethyl group and is utilized in various synthetic applications due to its unique reactivity.

  • Source: Fluvastatin Ethyl Boronate Ester is synthesized from fluvastatin, which itself is derived from fermentation processes and chemical synthesis. The compound can be sourced from specialized chemical suppliers and research institutions .
  • Classification: It falls under the category of pharmaceutical intermediates and organoboron compounds, which are important in medicinal chemistry for their role in various reactions, including cross-coupling reactions in organic synthesis .
Synthesis Analysis

The synthesis of Fluvastatin Ethyl Boronate Ester typically involves the following methods:

  1. Boronate Formation: The initial step includes the formation of a boronate ester from fluvastatin. This can be achieved by reacting fluvastatin with boron reagents such as triethyl borate or boron trifluoride etherate in the presence of a suitable solvent like tetrahydrofuran.
  2. Protection Strategies: Protecting groups may be used to ensure selectivity during the reaction stages, particularly when multiple functional groups are present in the fluvastatin structure.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to isolate the desired ethyl boronate ester from by-products and unreacted materials .
Molecular Structure Analysis

Fluvastatin Ethyl Boronate Ester has a complex molecular structure characterized by:

  • Molecular Formula: C30H37BFNO4
  • Molecular Weight: 505.4 g/mol
  • Structural Features: The compound contains multiple chiral centers and functional groups, including dioxaborinane, which contribute to its biological activity and reactivity in synthetic applications.

The structural representation can be summarized as follows:

  • SMILES Notation: CC(C)N1C(/C=C/C@HC[C@H]2CC(OC(C)(C)C)=O)=C(C3=CC=C(F)C=C3)C4=CC=CC=C14
  • InChI Key: InChI=1/C23H24FNO2/c1-15(2)25-21-7-5-4-6-20(21)23(17-8-10-18(24)11-9-17)22(25)13-12-19(27)14-16(3)26/h4-13,15,19,27H,14H2,1-3H3/b13-12+ .
Chemical Reactions Analysis

Fluvastatin Ethyl Boronate Ester participates in several chemical reactions that leverage its unique properties:

  1. Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with aryl halides, leading to the formation of biaryl compounds.
  2. Nucleophilic Substitution: The boronate ester can undergo nucleophilic substitution reactions where nucleophiles attack the boron center, leading to various derivatives useful in drug development.
  3. Functionalization: The compound's structure allows for late-stage functionalization strategies that enhance its utility in synthesizing complex molecules .
Mechanism of Action

Fluvastatin Ethyl Boronate Ester exhibits its biological effects primarily through:

  1. Inhibition of HMG-CoA Reductase: Similar to fluvastatin, it may inhibit the enzyme responsible for cholesterol synthesis, thereby reducing cholesterol levels in the bloodstream.
  2. Modulation of Lipid Profiles: It influences lipid metabolism pathways, potentially improving cardiovascular health by altering lipid profiles favorably.

The detailed mechanism involves binding to the active site of HMG-CoA reductase and preventing substrate access, leading to decreased cholesterol production .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fluvastatin Ethyl Boronate Ester include:

  • Physical State: Typically found as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data include melting point and boiling point ranges that are critical for handling and storage .

Applications

Fluvastatin Ethyl Boronate Ester has several scientific applications:

  1. Pharmaceutical Development: It serves as an intermediate for synthesizing more complex pharmaceutical compounds, particularly those targeting cardiovascular diseases.
  2. Synthetic Chemistry: Used extensively in organic synthesis for developing new materials and drug candidates through cross-coupling methods.
  3. Research Tool: It acts as a reagent in biochemical assays aimed at studying lipid metabolism and enzyme inhibition mechanisms .
Synthetic Methodologies for Fluvastatin Ethyl Boronate Ester

Boronate Esterification Strategies in Statin Intermediate Synthesis

Boronate esterification constitutes the foundational step in constructing fluvastatin’s side chain, which houses the critical boron-containing moiety. The ethyl boronate group confers unique reactivity and stability advantages over alternative boron derivatives, facilitating subsequent transformations under milder conditions. Industrial approaches typically employ transesterification protocols where pinacol boronate intermediates are converted to ethyl boronate esters using ethanol under anhydrous conditions, catalyzed by titanium(IV) isopropoxide (>90% yield, 20°C) [5]. This ligand exchange strategy circumvents the instability associated with free boronic acids.

Alternative routes leverage Pd-catalyzed borylation of advanced fluvastatin precursors. For instance, Pd(dppf)Cl₂-mediated coupling between (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-3-hydroxy-5-oxo-6-heptenoic acid methyl ester and bis(neopentyl glycolato)diboron yields the protected boronate, followed by ethanolysis to the ethyl ester (85% yield) [1] [5]. Notably, decarboxylative borylation has emerged as a sustainable alternative, utilizing hypoboric acid and visible light irradiation to convert carboxylic acid derivatives directly to ethyl boronates, minimizing byproduct generation [5].

Table 1: Boronate Esterification Methods for Fluvastatin Intermediates

MethodReagents/CatalystsYield (%)Temperature (°C)Key Advantage
TransesterificationTi(OiPr)₄, EtOH>9020Mild conditions
Pd-Catalyzed BorylationPd(dppf)Cl₂, B₂(neopentyl)₂8580Functional group tolerance
Decarboxylative BorylationHypoboric acid, hν7825Waste reduction

Stereochemical Control in Ethyl Boronate Functionalization

The C3 and C5 hydroxy groups in fluvastatin’s heptanoic acid chain demand precise stereochemical control, as only the (3R,5S) diastereomer exhibits optimal HMG-CoA reductase inhibition. The ethyl boronate group enables chelation-directed reductions that enhance stereoselectivity. Sodium borohydride reduction of the 5-oxo group in ethyl boronate-protected intermediates yields syn-diols with 8:1 diastereoselectivity, attributed to boron’s coordination with the C3 carbonyl oxygen, rigidifying the transition state [1].

Chiral auxiliaries further augment stereocontrol. Evans oxazolidinones or CBS catalysts enforce asymmetric induction during the aldol coupling between the indole core and the boron-containing side chain. For example, (S)-CBS-catalyzed reduction of β-keto-boronates generates the C3 alcohol with >98% ee, while boron-mediated aldol reactions using chiral boron enolates achieve syn-aldol products with 95% de [5]. Dynamic kinetic resolution (DKR) techniques using Shvo’s catalyst concurrently racemize and reduce labile ketone-boronates, achieving 99% ee at 50°C [4].

Catalytic Asymmetric Induction for Enantiomerically Pure Derivatives

Synthesizing enantiopure fluvastatin ethyl boronate necessitates catalysts that differentiate prochiral faces with high fidelity. Biocatalytic approaches leverage ketoreductases (KREDs) for C3 hydroxylation, where engineered enzymes convert diketo-boronates to (3R)-hydroxy derivatives with >99.5% ee and 200 g/L substrate loading [4]. NADPH cofactor regeneration occurs in situ via glucose dehydrogenase, rendering the process industrially viable.

Transition-metal catalysis provides complementary strategies. Ni(II)-BOX complexes catalyze asymmetric borylative coupling between 3-(4-fluorophenyl)-1-isopropylindole-2-carboxaldehyde and vinyl boronates, forming the C6-C7 bond with 94% ee [5]. Similarly, Cu(I)-catalyzed allylic substitutions on boronate-functionalized allyl carbonates install chiral centers with 91% ee. These metal-catalyzed methods benefit from ligand-accelerated catalysis, where electron-deficient bisphosphines (e.g., Difluorphos) or phosphoramidites enhance enantioselectivity at low temperatures (−30°C) [5].

Table 2: Enantioselective Methods for Fluvastatin Ethyl Boronate Synthesis

Catalyst SystemReaction Typeee (%)Reaction ConditionsProduct Configuration
KRED-ADH-107Ketoreduction>99.5pH 7.0, 30°C(3R)
NiCl₂/(R)-iPr-BOXBorylative Coupling94THF, 25°C(3R,5S)
[Cu(OTf)₂/Phosphoramidite]Allylic Substitution91−30°C, Et₂O(3R)

Solvent-Mediated Crystallization and Purification Protocols

Final purification of fluvastatin ethyl boronate exploits its crystallinity under optimized solvent conditions. Binary solvent systems like ethyl acetate/n-hexane (1:3 v/v) induce crystallization by reducing polarity gradually, yielding >99.5% pure product with 85% recovery [2]. Thermodynamic studies reveal the orthorhombic crystal lattice preferentially incorporates the (3R,5S)-diastereomer, rejecting stereochemical impurities.

Continuous flow crystallization in tubular reactors enhances polymorph control. Combining THF as a solubilizer with anti-solvents (water or n-heptane) in a segmented flow regime generates uniform microcrystals with narrow particle size distribution (PSD < 5 µm). This method suppresses oiling-out—a common challenge during batch crystallization—by maintaining supersaturation below the liquid-liquid phase separation threshold [6]. For chromatographic purification, silica gel modification with triethylamine (0.5% v/v) in ethyl acetate eliminates acidic impurities, while boronate-specific resins (e.g., diol-functionalized silica) sequester residual boronic acids [2].

Table 3: Solvent Systems for Crystallization of Fluvastatin Ethyl Boronate Ester

Solvent SystemRatio (v/v)Purity (%)Yield (%)Key Characteristics
Ethyl acetate/n-Hexane1:399.585Polymorph I stabilization
THF/Water1:599.292Prevents oiling-out
Methanol/Diethyl ether1:1098.778Low-temperature crystallization

Properties

Product Name

Fluvastatin Ethyl Boronate Ester

IUPAC Name

tert-butyl 2-[(4R,6S)-2-ethyl-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-1,3,2-dioxaborinan-4-yl]acetate

Molecular Formula

C30H37BFNO4

Molecular Weight

505.4 g/mol

InChI

InChI=1S/C30H37BFNO4/c1-7-31-36-23(18-24(37-31)19-28(34)35-30(4,5)6)16-17-27-29(21-12-14-22(32)15-13-21)25-10-8-9-11-26(25)33(27)20(2)3/h8-17,20,23-24H,7,18-19H2,1-6H3/b17-16+/t23-,24-/m1/s1

InChI Key

VFNBPRAEDJHHTR-KAAYJFPCSA-N

Canonical SMILES

B1(OC(CC(O1)C=CC2=C(C3=CC=CC=C3N2C(C)C)C4=CC=C(C=C4)F)CC(=O)OC(C)(C)C)CC

Isomeric SMILES

B1(O[C@H](C[C@H](O1)/C=C/C2=C(C3=CC=CC=C3N2C(C)C)C4=CC=C(C=C4)F)CC(=O)OC(C)(C)C)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.